2,5-Di-tert-butyl-3-hydroxycyclohexa-2,5-diene-1,4-dione
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Overview
Description
2,5-Di-tert-butyl-3-hydroxycyclohexa-2,5-diene-1,4-dione is an organic compound known for its unique chemical structure and properties. It is often used in scientific research and industrial applications due to its stability and reactivity. The compound is characterized by the presence of two tert-butyl groups and a hydroxy group attached to a cyclohexa-2,5-diene-1,4-dione ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Di-tert-butyl-3-hydroxycyclohexa-2,5-diene-1,4-dione typically involves the oxidation of 2,5-di-tert-butylhydroquinone. This process can be carried out using various oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions. The reaction is usually performed in an organic solvent like acetone or methanol to facilitate the oxidation process.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions helps in achieving high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-Di-tert-butyl-3-hydroxycyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones.
Reduction: It can be reduced back to its hydroquinone form.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetone, methanol, dichloromethane.
Major Products Formed
Quinones: Formed through oxidation.
Hydroquinones: Formed through reduction.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
2,5-Di-tert-butyl-3-hydroxycyclohexa-2,5-diene-1,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential antioxidant properties and its role in biological redox reactions.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used as an intermediate in the production of various chemicals and materials.
Mechanism of Action
The compound exerts its effects through redox reactions, where it can act as both an oxidizing and reducing agent. Its molecular targets include enzymes and proteins involved in oxidative stress and cellular signaling pathways. The presence of tert-butyl groups enhances its stability and reactivity, making it a valuable compound in various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one
- 3,5-Di-tert-butyl-o-benzoquinone
- 2,5-Di-tert-butyl-1,4-benzoquinone
Uniqueness
2,5-Di-tert-butyl-3-hydroxycyclohexa-2,5-diene-1,4-dione is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. Its ability to undergo multiple types of reactions and its stability under various conditions make it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
2,5-ditert-butyl-3-hydroxycyclohexa-2,5-diene-1,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-13(2,3)8-7-9(15)10(14(4,5)6)12(17)11(8)16/h7,17H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBNNHWXRCJHCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)C(=C(C1=O)O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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